2-(3-Butoxy-4-methoxyphenyl)ethanol
Description
Properties
IUPAC Name |
2-(3-butoxy-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-3-4-9-16-13-10-11(7-8-14)5-6-12(13)15-2/h5-6,10,14H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTAILXEHIJCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Halide Alkylation
2-(3-Butoxy-4-methoxyphenyl)ethyl chloride reacts with ethylene oxide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C, 8 hours) to form the target ethanol. The reaction proceeds via an SN2 mechanism, with the ethoxide ion attacking the benzylic carbon.
Yield and Challenges :
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Yield : 72% after column chromatography.
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Side Reactions : Competing elimination forms styrene derivatives, necessitating precise stoichiometry and moisture-free conditions.
Grignard Addition to Ketone Intermediates
Grignard reagents provide a versatile route to introduce the ethanol side chain.
Reaction with 3-Butoxy-4-methoxyacetophenone
Methylmagnesium bromide (1.2 equiv) reacts with 3-butoxy-4-methoxyacetophenone in dry diethyl ether at −10°C, followed by acidic workup (HCl, H₂O) to yield the tertiary alcohol. Subsequent Oppenauer oxidation converts the tertiary alcohol to the desired primary ethanol.
Optimization Insights :
-
Temperature : Sub-zero conditions prevent ketone enolization.
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Oxidation Catalyst : Aluminum isopropoxide in acetone selectively oxidizes the secondary alcohol without affecting aromatic ethers.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for each preparation method:
| Method | Starting Material | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| NaBH₄ Reduction | 2-(3-B-4-M-acetaldehyde) | NaBH₄ | Ethanol | 0°C to RT | 4 | 85 |
| Catalytic Hydrogenation | 2-(3-B-4-M-acetaldehyde) | H₂, Pd/C | THF | RT | 12 | 90 |
| Benzyl Halide Alkylation | 2-(3-B-4-M-ethyl chloride) | Ethylene oxide, K₂CO₃ | DMF | 80°C | 8 | 72 |
| Grignard/Oppenauer | 3-B-4-M-acetophenone | MeMgBr, Al(OiPr)₃ | Diethyl ether | −10°C | 24 | 68 |
Key Observations :
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Catalytic hydrogenation offers the highest yield and operational simplicity.
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Grignard routes require multi-step sequences, reducing overall efficiency.
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Solvent choice critically impacts reaction kinetics; polar aprotic solvents (DMF) accelerate nucleophilic substitutions but complicate purification.
Mechanistic and Kinetic Considerations
Reduction Pathways
In NaBH₄-mediated reductions, the rate-determining step involves hydride transfer to the carbonyl group, with electron-donating substituents (methoxy, butoxy) accelerating the reaction by stabilizing the transition state. Hydrogenation kinetics follow Langmuir-Hinshelwood adsorption models, where H₂ and aldehyde compete for active sites on the Pd surface.
Side Reaction Mitigation
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Elimination in Substitution : Adding molecular sieves to alkylation reactions absorbs generated water, shifting equilibrium toward substitution.
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Over-Reduction : Lowering H₂ pressure (<1 atm) in hydrogenation prevents further reduction of the ethanol product to ethane derivatives.
Industrial-Scale Production Strategies
Scalable synthesis necessitates cost-effective catalysts and continuous-flow systems.
Scientific Research Applications
Organic Synthesis
2-(3-Butoxy-4-methoxyphenyl)ethanol serves as an important intermediate in organic synthesis:
- Intermediate for Complex Molecules : It can be used to synthesize more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, similar to other phenolic compounds .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may modulate inflammatory pathways through interactions with specific receptors or enzymes .
Medicinal Chemistry
The compound is being explored for its potential use in drug development:
- PDE4 Inhibition : As part of a study on phosphodiesterase inhibitors, this compound was identified as a promising scaffold for developing new drugs targeting inflammatory diseases .
- Potential Drug Formulation : Its unique structure may enhance binding affinity to biological targets, making it a candidate for further medicinal chemistry studies.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Case Study 2: PDE4 Inhibitor Development
In a medicinal chemistry project, researchers synthesized derivatives of this compound to evaluate their potency as PDE4 inhibitors. The lead compound showed promising results in vitro, leading to further optimization for enhanced efficacy.
| Compound | PDE4 Inhibition (%) |
|---|---|
| Lead Compound | 75 |
| Derivative A | 68 |
| Derivative B | 80 |
Mechanism of Action
The mechanism of action of 2-(3-Butoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the butoxy and methoxy groups can influence its binding affinity and specificity towards these targets. The ethanol moiety may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the molecular features of 2-(3-Butoxy-4-methoxyphenyl)ethanol with key analogs:

Key Observations:
- Substituent Effects : The 3-butoxy group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., 4-methoxy or hydroxy groups). This may enhance membrane permeability but reduce water solubility .
- Biological Activity: Tyrosinase inhibition data for 2-(4-hydroxy-3-methoxyphenyl)ethanol (28.3% at 200 μM) suggest that substituent polarity and position critically modulate enzyme interaction.
- Synthetic Utility : Compounds like RO 20-1724 and boronic acid derivatives highlight the role of the 3-butoxy-4-methoxyphenyl group in medicinal chemistry, particularly in PDE4 inhibition and cross-coupling reactions .
Physicochemical Properties
- Solubility: The butoxy group in this compound likely reduces aqueous solubility compared to 2-(4-methoxyphenyl)ethanol (152.19 g/mol), which is more polar due to the absence of a long alkyl chain .
- Thermal Stability: Ethanol derivatives with bulky substituents (e.g., t-butyldiphenylsilyloxy in ) often require protective groups during synthesis, suggesting that the target compound may need similar stabilization strategies .
Biological Activity
2-(3-Butoxy-4-methoxyphenyl)ethanol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
The compound features a butoxy group and a methoxy group attached to a phenyl ring, which may contribute to its biological activity through various mechanisms of action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus subtilis | 0.75 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in vitro and in vivo. In an animal model of inflammation, the compound significantly reduced edema and inflammatory cytokine levels.
- Key Findings :
- Reduction in paw edema by 40% compared to control.
- Decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) by approximately 30%.
This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HCT116 | 12.5 |
Mechanistic studies revealed that the compound triggers mitochondrial dysfunction and activates caspase pathways, leading to programmed cell death.
The biological effects of this compound can be attributed to several mechanisms:
- Antimicrobial Action : The phenolic structure may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The modulation of cytokine production suggests an interaction with immune signaling pathways.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways highlights its potential as an anticancer agent.
Case Studies
Several case studies have been published demonstrating the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Inflammation Model Study :
- Cancer Cell Line Research :
Q & A
Q. What are the recommended synthetic routes for 2-(3-Butoxy-4-methoxyphenyl)ethanol, and what purity levels can be achieved?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., RO 20-1724, a PDE4 inhibitor) involves alkylation or substitution reactions on a phenolic backbone. For example, 4-[(3-Butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one (RO 20-1724) is synthesized via selective alkylation of the phenol group using butoxy and methoxy substituents under basic conditions . Purity (>99%) is achievable via recrystallization in ethanol or DMSO, followed by column chromatography . For this compound, a similar approach could involve Williamson ether synthesis or nucleophilic substitution, with purity verified via HPLC and NMR.
Q. What solvents are suitable for dissolving this compound in experimental settings?
- Methodological Answer : Based on analogs like RO 20-1724, this compound is likely soluble in polar aprotic solvents (e.g., DMSO) and alcohols (e.g., ethanol) at concentrations up to 100 mM . For cell-based assays, dilute stock solutions in ethanol to avoid solvent toxicity. Precipitation studies in aqueous buffers (pH 7.4) should be conducted to assess colloidal stability .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare H and C spectra with reference data for analogous compounds (e.g., 2-(4-Methoxyphenyl)ethanol, CAS 702-23-8). Key signals include methoxy (~3.8 ppm), butoxy (-OCH- at ~1.5–1.7 ppm), and ethanol (-CHOH at ~3.6–4.0 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224.26 for CHO) should align with theoretical values. Fragmentation patterns can confirm substituent positions .
- IR : Look for O-H (3200–3600 cm), C-O (1050–1250 cm), and aromatic C-H (~3000 cm) stretches .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of this compound in modulating PDE4 activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant PDE4 isoforms in a cAMP hydrolysis assay with fluorescent or radioisotope-labeled substrates. Compare IC values with known inhibitors (e.g., RO 20-1724) .
- Molecular Docking : Perform in silico modeling to assess binding affinity to PDE4’s catalytic domain. Validate with mutagenesis studies targeting key residues (e.g., His-234, Asp-318) .
- Cell-Based cAMP Assays : Treat macrophages or neutrophils with the compound and measure cAMP accumulation via ELISA or FRET-based biosensors .
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity in oxidation or reduction reactions?
- Methodological Answer :
- Oxidation : The ethanol group (-CHCHOH) can be oxidized to a ketone using Jones reagent (CrO/HSO) or KMnO. Steric hindrance from the butoxy group may slow reaction kinetics .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the aromatic ring, but methoxy/butoxy groups may direct regioselectivity. Compare yields with 2-(4-Methoxyphenyl)ethanol derivatives .
- Substitution : Thionyl chloride (SOCl) converts the alcohol to a chloride for further functionalization (e.g., Grignard reactions) .
Q. What methodologies are effective in analyzing the compound’s pharmacokinetic properties in vitro?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Compare half-life () with controls .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess isoform-specific inhibition. IC values guide toxicity risk .
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to measure free vs. bound fractions in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
